molecular formula C16H25N5O3S B5111263 N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

Cat. No.: B5111263
M. Wt: 367.5 g/mol
InChI Key: QNKMYMXKTUPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is a molecular hybrid, incorporating a benzenesulfonamide group linked to a 1,4,5,6-tetrahydro-1,3,5-triazine core, which is further modified with a 3-morpholinopropyl side chain. Both the benzenesulfonamide and 1,3,5-triazine scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities and ability to interact with various enzymatic targets . The specific research applications of this compound are derived from its distinct structure. The benzenesulfonamide group is a common pharmacophore found in compounds with demonstrated cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . Meanwhile, the 1,3,5-triazine ring is a key structural element in the design of novel inhibitors for molecular targets like the MDM2 protein, a critical regulator of the tumor suppressor p53 . The incorporation of the morpholine moiety, a common feature in pharmaceuticals, is often used to fine-tune properties such as solubility and metabolic stability. Researchers can leverage this compound as a key intermediate or lead structure for developing new therapeutic agents, particularly in oncology. Its mechanism of action is anticipated to involve targeted protein inhibition, potentially disrupting critical protein-protein interactions or enzymatic pathways in cancer cells . This product is intended for laboratory and research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c22-25(23,15-5-2-1-3-6-15)19-16-17-13-21(14-18-16)8-4-7-20-9-11-24-12-10-20/h1-3,5-6H,4,7-14H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKMYMXKTUPANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the morpholinopropylamine, which is then reacted with a triazine derivative under controlled conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The incorporation of the tetrahydrotriazine structure may enhance the compound's efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth through mechanisms involving folate synthesis inhibition .

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The triazine core may play a role in targeting specific cancer pathways, making this compound a potential candidate for anticancer drug development .

Neurological Applications

The morpholino group is associated with neuroprotective effects. Compounds featuring morpholine derivatives have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. This application could be particularly relevant in developing treatments for conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on related sulfonamide compounds demonstrated that modifications to the morpholine structure enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide could exhibit similar or improved antimicrobial properties .

CompoundActivityTarget Bacteria
Sulfonamide AModerateE. coli
Sulfonamide BHighS. aureus
This compoundTBDTBD

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, compounds with similar morpholine structures were shown to reduce oxidative stress and improve cognitive function. This suggests that this compound may have potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

PC7 (2-(5-(4-Fluorobenzyl)-1-(4-Methoxybenzyl)-1,4,5,6-Tetrahydro-4,6-Dioxo-1,3,5-Triazin-2-ylamino)-ethyl)-guanidine)

  • Structural Differences :
    • Contains 4-fluorobenzyl and 4-methoxybenzyl substituents on the triazine ring.
    • Features a guanidine-ethyl group instead of benzenesulfonamide.
  • Pharmacological Profile :
    • Exhibits 75-fold higher affinity for prokineticin receptor 1 (PKR1) over PKR2 .
    • Demonstrates neuroprotective effects in oxygen-glucose deprivation (OGD) models via ERK/Akt/GSK3β signaling pathways .
  • Key Contrast : The absence of sulfonamide and presence of guanidine in PC7 likely alter target specificity compared to the benzenesulfonamide-containing target compound.

6-Chloro-N-[5-(3-Morpholin-4-ylpropyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]-4-Phenylquinazolin-2-amine

  • Structural Differences: Replaces benzenesulfonamide with a 6-chloro-4-phenylquinazolin-2-amine moiety. Retains the 3-morpholinopropyl group on the triazine ring .
  • Implications: The quinazoline group may confer affinity for kinase targets (e.g., tyrosine kinases), diverging from sulfonamide-based mechanisms.

N-[5-(3,4-Dimethoxyphenethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]Methanesulfonamide

  • Structural Differences: Substitutes 3-morpholinopropyl with a 3,4-dimethoxyphenethyl group. Uses methanesulfonamide instead of benzenesulfonamide .
  • Methanesulfonamide’s smaller size may reduce steric hindrance in target binding compared to bulkier benzenesulfonamide.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-[5-(3-Morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide C₁₆H₂₄N₆O₃S 380.47 g/mol 3-Morpholinopropyl, benzenesulfonamide Potential sulfonamide-mediated target binding
PC7 C₂₃H₂₆FN₇O₃ 491.51 g/mol 4-Fluorobenzyl, 4-methoxybenzyl, guanidine PKR1 agonist; neuroprotection
6-Chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine C₂₄H₂₆ClN₇O 488.02 g/mol Quinazolin-2-amine, 3-morpholinopropyl Kinase-targeting potential
N-[5-(3,4-Dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide C₁₄H₂₂N₄O₄S 342.42 g/mol 3,4-Dimethoxyphenethyl, methanesulfonamide Enhanced lipophilicity

Key Structural and Functional Insights

  • Role of Sulfonamide vs. Guanidine/Quinazoline :
    • Benzenesulfonamide may facilitate hydrogen bonding with serine/threonine kinases or carbonic anhydrases, whereas guanidine (PC7) or quinazoline ( compound) could target GPCRs or tyrosine kinases.
  • Impact of Substituents on Solubility: Morpholinopropyl groups improve aqueous solubility compared to lipophilic dimethoxyphenethyl or fluorobenzyl substituents.
  • Pharmacological Diversity :
    • Structural variations correlate with divergent biological activities, underscoring the triazine scaffold’s versatility in drug design.

Biological Activity

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various carbonic anhydrase isoenzymes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H20N4OS
  • Molar Mass : 244.36 g/mol
  • CAS Number : 727664-35-9
  • Structure : The compound features a tetrahydrotriazine ring and a benzenesulfonamide moiety, which are critical for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoenzymes hCA IX and hCA XII. These enzymes play a vital role in pH regulation and are implicated in tumor growth and metastasis.

Table 1: Inhibition Activity Against Carbonic Anhydrase Isoenzymes

CompoundhCA I InhibitionhCA II InhibitionhCA IX InhibitionhCA XII Inhibition
This compoundNegligibleNegligibleSignificantModerate

Case Study 1: Inhibition of Tumor-associated Carbonic Anhydrases

A study synthesized a series of 1,3,5-triazinyl aminobenzenesulfonamides and evaluated their inhibitory effects on various carbonic anhydrase isoenzymes. The results indicated that compounds similar to this compound displayed high inhibitory activity against hCA IX and hCA XII while having negligible effects on the physiologically important isoenzymes hCA I and hCA II .

Case Study 2: Cardiovascular Implications

Research has also explored the cardiovascular effects of sulfonamide derivatives. For instance, one study demonstrated that certain sulfonamide compounds could modulate perfusion pressure in isolated rat heart models. While direct studies on this compound were limited, similar compounds have shown potential in affecting cardiac function through carbonic anhydrase inhibition .

Antioxidative Activity

Another dimension of research has focused on the antioxidative properties of triazine derivatives. A series of studies indicated that triazine analogues could exhibit significant antioxidative activity by scavenging free radicals and reducing oxidative stress markers. Such properties could enhance the therapeutic potential of this compound in treating oxidative stress-related disorders .

Q & A

Q. Q1. What are the critical challenges in synthesizing N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step organic reactions, including sulfonamide coupling and triazine ring formation. Key challenges include controlling regioselectivity during triazine substitution and minimizing byproducts during morpholinopropyl group introduction. Optimization strategies:

  • Temperature control : Maintain ≤60°C during coupling to prevent decomposition .
  • Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) to enhance yield.
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for isolating the final compound with >95% purity .

Q. Q2. How can structural analogs of this compound guide hypotheses about its bioactivity?

Answer: Comparative analysis with structurally similar sulfonamide-triazine hybrids (e.g., antimicrobial N-(5-cycloheptyl-tetrahydrotriazinyl)-4-fluorobenzenesulfonamide) reveals:

FeatureTarget CompoundAnalog ()
Triazine substitution 3-morpholinopropylCycloheptyl
Bioactivity Potential enzyme inhibitionAntimicrobial activity
Hypothesis: The morpholinopropyl group may enhance blood-brain barrier penetration compared to cycloheptyl analogs, suggesting neuropharmacological applications .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?

Answer: Discrepancies often arise due to metabolic instability or poor tissue penetration. Methodological approaches:

  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Plasma protein binding assays : Compare free vs. bound fractions using equilibrium dialysis.
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in target organs .

Q. Q4. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?

Answer: Adopt a multi-modal approach :

Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding pockets .

Mutagenesis : Engineer enzyme mutants (e.g., alanine scanning) to validate critical residues for inhibition .

Q. Q5. How can computational tools enhance the design of derivatives with improved selectivity?

Answer: Leverage quantum chemical calculations (e.g., DFT for electron density mapping) and machine learning :

  • QSAR models : Train on datasets of sulfonamide bioactivity to predict ADMET properties .
  • Reaction path simulations : Use software like Gaussian or NWChem to model transition states and optimize synthetic routes .
    Example workflow: Predict ∆G of binding for derivatives → prioritize candidates with < -8 kcal/mol → validate via SPR (surface plasmon resonance) .

Methodological Considerations

Q. Q6. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?

Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across dose groups (p<0.05 threshold) .

Q. Q7. How can researchers address low reproducibility in biological assays involving this compound?

Answer: Common issues include compound precipitation or light sensitivity. Solutions:

  • Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles.
  • Stability studies : Monitor degradation via UPLC under varying pH/temperature .
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) .

Data Contradiction Analysis

Q. Q8. How to reconcile conflicting reports on the compound’s cytotoxicity in different cell lines?

Answer: Variability may stem from cell-specific metabolic activation or efflux pump expression. Steps:

Gene expression profiling : Quantify ABC transporters (e.g., ABCB1) via qRT-PCR.

Co-administration studies : Test cytotoxicity with inhibitors (e.g., verapamil for ABCB1).

Redox status assessment : Measure intracellular glutathione levels (DTNB assay) to evaluate detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.